Uridine, 2'-deoxy-2'-methylene-
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Description
Uridine, 2'-deoxy-2'-methylene-, also known as Uridine, 2'-deoxy-2'-methylene-, is a useful research compound. Its molecular formula is C10H12N2O5 and its molecular weight is 240.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2’-Deoxy-2’-methyleneuridine is the Escherichia coli ribonucleoside diphosphate reductase (RDPR) . This enzyme plays a crucial role in DNA synthesis, making it a significant target for this compound .
Mode of Action
2’-Deoxy-2’-methyleneuridine functions as an irreversible inactivator of the RDPR . It undergoes abstraction of H3’ to give an allylic radical that captures a hydrogen atom and decomposes to an active alkylating furanone species . This interaction with its target leads to significant changes in the enzyme’s activity, effectively inhibiting its function .
Biochemical Pathways
The compound affects the biochemical pathway involving the RDPR . By inhibiting this enzyme, 2’-Deoxy-2’-methyleneuridine disrupts the normal process of DNA synthesis. The downstream effects of this disruption are still under investigation.
Pharmacokinetics
DMDC has low systemic clearance, a moderate volume of distribution, and a short elimination half-life of between 2 and 6 hours . Renal clearance of DMDC accounts for approximately 30 to 50% of total clearance . These properties may provide some insight into the ADME properties of 2’-Deoxy-2’-methyleneuridine, but direct studies on this compound are needed for accurate information.
Result of Action
The result of 2’-Deoxy-2’-methyleneuridine’s action is the inhibition of RDPR, leading to a disruption in DNA synthesis . This disruption can have significant molecular and cellular effects, potentially leading to cell death .
Biochemical Analysis
Biochemical Properties
“Uridine, 2’-deoxy-2’-methylene-” participates in biochemical reactions similar to uridine. It is converted to deoxyuridine triphosphate during DNA synthesis . This compound interacts with enzymes such as Uridine Phosphorylase 1 (UPP1), which catalyzes the reversible cleavage of uridine to ribose-1-phosphate and uracil . The nature of these interactions involves the binding of “Uridine, 2’-deoxy-2’-methylene-” to the active sites of these enzymes, facilitating various biochemical reactions .
Cellular Effects
“Uridine, 2’-deoxy-2’-methylene-” influences cell function by participating in metabolic processes. It maintains metabolic homeostasis during growth and cellular stress . It impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, UPP1 transcription responds to growth factors and TNF-α via MAPK and NFB signaling in cancer cells .
Molecular Mechanism
The molecular mechanism of “Uridine, 2’-deoxy-2’-methylene-” involves its conversion to deoxyuridine triphosphate during DNA synthesis . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of “Uridine, 2’-deoxy-2’-methylene-” change over time. It shows good anti-influenza virus activity, making it a promising candidate for the development of new anti-influenza therapy . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
“Uridine, 2’-deoxy-2’-methylene-” is involved in pyrimidine salvage pathways, which enable the recycling of endogenous or exogenous-supplied pyrimidines . It interacts with enzymes such as UPP1 in these pathways .
Transport and Distribution
“Uridine, 2’-deoxy-2’-methylene-” is transported and distributed within cells and tissues. The maintenance of blood-mobilized uridine is orchestrated at the organism level, with synthesis mediated by adipocytes, the liver, and potentially erythrocytes .
Properties
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylideneoxolan-2-yl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-5-8(15)6(4-13)17-9(5)12-3-2-7(14)11-10(12)16/h2-3,6,8-9,13,15H,1,4H2,(H,11,14,16)/t6-,8+,9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOGIDIXKMOVSP-BWVDBABLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(C(OC1N2C=CC(=O)NC2=O)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454355 |
Source
|
Record name | Uridine, 2'-deoxy-2'-methylene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119410-95-6 |
Source
|
Record name | Uridine, 2'-deoxy-2'-methylene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.